molecular formula C16H16N2O2 B7497899 N-(furan-2-ylmethyl)-N,6-dimethyl-1H-indole-2-carboxamide

N-(furan-2-ylmethyl)-N,6-dimethyl-1H-indole-2-carboxamide

Cat. No.: B7497899
M. Wt: 268.31 g/mol
InChI Key: ITICSGDSBUUTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-N,6-dimethyl-1H-indole-2-carboxamide, also known as DMF-DMA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N,6-dimethyl-1H-indole-2-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound may lead to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethyl)-N,6-dimethyl-1H-indole-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple targets simultaneously. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(furan-2-ylmethyl)-N,6-dimethyl-1H-indole-2-carboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the identification of new targets for this compound, as well as the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Additionally, this compound may have potential applications in material science, such as in the development of new polymers and coatings.

Synthesis Methods

N-(furan-2-ylmethyl)-N,6-dimethyl-1H-indole-2-carboxamide is synthesized through a multistep process, starting with the reaction of furan-2-carbaldehyde with dimethylamine to form furan-2-ylmethyl-N,N-dimethylmethanamine. This intermediate is then reacted with 1H-indole-2-carboxylic acid to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise measurements.

Scientific Research Applications

N-(furan-2-ylmethyl)-N,6-dimethyl-1H-indole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also shown potential as an anti-inflammatory agent and has been studied for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N,6-dimethyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-5-6-12-9-15(17-14(12)8-11)16(19)18(2)10-13-4-3-7-20-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITICSGDSBUUTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C(=O)N(C)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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